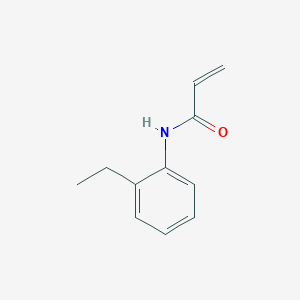
n-(2-Ethylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its unique structure, which includes an ethyl group attached to the phenyl ring and a prop-2-enamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylphenyl)prop-2-enamide typically involves the reaction of 2-ethylphenylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions
N-(2-Ethylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
N-(2-Ethylphenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of N-(2-Ethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
N-(2-Ethylphenyl)prop-2-enamide can be compared with other similar compounds, such as:
N-phenylprop-2-enamide: Lacks the ethyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
N-(2-Methylphenyl)prop-2-enamide: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic effects.
N-(2-Cyclohexylphenyl)prop-2-enamide: Contains a cyclohexyl group, which significantly alters its physical and chemical properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
生物活性
N-(2-Ethylphenyl)prop-2-enamide, a member of the cinnamamide family, has garnered attention for its diverse biological activities. This compound is characterized by its structural features that facilitate interactions with various biological targets, leading to potential therapeutic applications. In this article, we will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an organic compound with the following structural formula:
This compound features a prop-2-enamide functional group attached to a 2-ethylphenyl moiety, which contributes to its unique reactivity and interaction with biological systems. The presence of the ethyl group on the phenyl ring enhances lipophilicity, potentially affecting its bioavailability and interaction with cellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with their cell wall synthesis. This mechanism is primarily attributed to its ability to inhibit specific enzymes involved in bacterial cell wall formation, leading to cell lysis and death .
Anticancer Effects
The compound has also been investigated for its anticancer properties. Studies have demonstrated that certain derivatives of this compound can induce apoptosis in cancer cell lines. The precise mechanisms include the modulation of signaling pathways associated with cell survival and proliferation .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of cinnamamide derivatives, including this compound. Animal models have shown that these compounds can effectively reduce seizure activity, suggesting a possible role in epilepsy treatment. The proposed mechanism involves the modulation of neurotransmitter release and inhibition of excitatory synaptic transmission .
The biological activity of this compound is largely dependent on its ability to interact with specific molecular targets. The compound may act as an inhibitor or activator of various enzymes and receptors, modulating biochemical pathways crucial for cellular function. For instance:
- Enzyme Inhibition : this compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
- Cell Signaling Modulation : It may influence pathways related to apoptosis in cancer cells by interacting with key signaling molecules .
- Neurotransmitter Regulation : The compound may affect neurotransmitter dynamics in the brain, contributing to its anticonvulsant properties .
Research Findings and Case Studies
Several studies have contributed to our understanding of the biological activity of this compound:
属性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
N-(2-ethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C11H13NO/c1-3-9-7-5-6-8-10(9)12-11(13)4-2/h4-8H,2-3H2,1H3,(H,12,13) |
InChI 键 |
IILVREDLWCGIKN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1NC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















